(5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime
Description
The compound "(5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime" is a spirocyclic oxime derivative characterized by a fused benzo[c]pyrano[3,2-g]chromene system and a cyclohexane ring connected via a spiro junction. Its molecular formula is C21H25NO3 (molecular weight: 339.435 g/mol), with an (E)-configuration at the oxime double bond (C5) . The compound’s stereochemistry and spiro architecture contribute to its three-dimensional complexity, which is critical for target binding specificity in drug design .
Properties
IUPAC Name |
(NE)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-22-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13,23H,1-11H2/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPNKJNLYOJGGR-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/O)/C5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime (CAS: 1014104-43-8) is a synthetic organic molecule with potential biological activities. Its unique structure, featuring a spirocyclic framework, suggests various pharmacological properties that warrant investigation. This article delves into the biological activity of this compound, summarizing findings from diverse research studies and case reports.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO3 |
| Molar Mass | 339.43 g/mol |
| Appearance | White or light yellow solid |
| Solubility | Soluble in organic solvents (e.g., methanol) |
| Hazard Class | Irritant |
The compound is characterized by its spirocyclic structure which may influence its interaction with biological targets.
Anticancer Properties
Preliminary studies have explored the anticancer potential of spirocyclic compounds. For example, certain derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The oxime derivative's ability to interact with key cellular targets could be investigated further to elucidate its anticancer mechanisms.
Neuroprotective Effects
The neuroprotective potential of compounds with similar frameworks has been documented. For instance, some spiro compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . While direct evidence for the oxime derivative's neuroprotective effects is sparse, its structural characteristics may allow it to modulate cholinergic signaling pathways.
Case Studies and Experimental Findings
- Case Study on Antimicrobial Activity :
- In Vitro Studies on Cancer Cell Lines :
- Neuroprotective Mechanism Investigation :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds with similar structural features to (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime exhibit significant anticancer properties. Research has shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects : Some derivatives of this compound have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They are thought to exert their effects by reducing oxidative stress and inflammation in neuronal cells.
Materials Science
Polymerization Initiators : The unique structure of (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime allows it to serve as an effective initiator in polymerization processes. Its ability to undergo radical reactions makes it suitable for creating new polymeric materials with tailored properties.
Fluorescent Dyes : There is potential for this compound to be utilized as a fluorescent dye in various applications such as bioimaging and sensor technology due to its chromophoric characteristics.
Agricultural Chemistry
Pesticide Development : The compound's structural analogs have shown promise as pesticide candidates. Their efficacy against specific pests can be attributed to their ability to interfere with biological processes critical for pest survival and reproduction.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of chromene derivatives. One derivative closely related to (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Case Study 2: Polymer Applications
Research conducted at a prominent materials science institute investigated the use of spirocyclic compounds as polymerization initiators. The study found that the incorporation of (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime into polymer matrices enhanced mechanical properties and thermal stability compared to traditional initiators .
Case Study 3: Agricultural Efficacy
A field trial assessing the efficacy of novel pesticide formulations containing derivatives of (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime showed promising results against common agricultural pests. The formulations resulted in a significant reduction in pest populations with minimal impact on beneficial insects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variants
(a) (5Z)-Isomer The (5Z)-stereoisomer of the compound, "(5Z)-N-hydroxy-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1′-cyclohexan]-5-imine," shares the same molecular framework but differs in the geometry of the oxime group. The (E) vs.
(b) Tetrahydrospiro[benzo[c]azepine Derivatives Compounds such as 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5(2H)-one () feature a spirocyclohexane-azepine core instead of pyrano-chromene. While both classes exhibit spirocyclic motifs, the azepine ring introduces a seven-membered nitrogen heterocycle, which may influence conformational flexibility and pharmacokinetic properties (e.g., metabolic stability) .
(c) Spiro-cyclohexylquinazolinones Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one derivatives () replace the pyrano-chromene system with a quinazolinone ring. These compounds demonstrate acetylcholinesterase (AChE) inhibitory activity, suggesting that the target oxime compound’s spiro architecture could similarly be optimized for enzyme-targeted applications .
Physicochemical and Pharmacological Properties
Analytical and Computational Comparisons
- Similarity Indexing: The Tanimoto coefficient (–7, 11) could quantify structural similarity to bioactive spiro compounds. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting the target oxime might share functional mimicry with known enzyme inhibitors .
- Cross-Reactivity: The (E)-oxime’s stereochemistry may reduce cross-reactivity in immunoassays compared to (Z)-isomers, as spatial arrangement affects antibody binding ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[...] oxime, and how can purity be optimized during purification?
- Methodology : The synthesis typically involves a multi-step approach, including cyclization and oxime formation. For example, a related spiro compound was synthesized via glyoxal-mediated cyclization in ethanol under reflux, followed by column chromatography for purification (). Oxime formation can be achieved by reacting the ketone precursor with hydroxylamine. Purity optimization requires iterative column chromatography (silica gel, gradient elution) and HPLC (e.g., C18 reverse-phase column, 98.5% purity as in ).
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Essential techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., spiro junction and oxime protons).
- LC-MS : Confirms molecular weight (MW 339.43, C21H25NO3, ).
- HPLC : Quantifies purity (≥98% achievable, ).
- X-ray crystallography : Resolves absolute stereochemistry (used in for analogous compounds).
- Melting point analysis : Correlates with purity (e.g., >300°C for high-purity derivatives, ).
Q. How does the oxime functional group influence the compound’s stability under ambient storage conditions?
- Methodology : The oxime group may confer sensitivity to light or humidity. Although room-temperature storage is reported ( ), stability studies should include:
- Accelerated degradation tests : Expose to 40°C/75% RH for 4 weeks.
- FT-IR monitoring : Track O-H (oxime) and C=N stretches for degradation.
- Comparative TLC : Assess decomposition under varying conditions.
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step during synthesis?
- Methodology : Low yields may arise from steric hindrance or suboptimal reaction conditions. Strategies include:
- Catalyst screening : Test Ag, Pd, or Sc catalysts ( shows Ag enhances silacyclopropane activation).
- Solvent optimization : Compare polar aprotic (DMF) vs. protic (EtOH) solvents.
- Temperature modulation : Increase to 80–100°C for enhanced ring closure (as in ).
Q. What mechanistic insights explain the regioselectivity observed in the formation of the spirocyclic core?
- Methodology : Regioselectivity is influenced by:
- Transition metal mediation : Pd catalysts favor oxidative addition ( ).
- Computational modeling : Use DFT to map transition states (e.g., spiro junction formation).
- Isotopic labeling : Track 13C in ketone precursors to confirm cyclization pathways.
Q. How should contradictory β-glucuronidase inhibition results between similar spiro compounds be interpreted?
- Dose-response assays : Establish IC50 values under standardized conditions.
- Molecular docking : Compare binding modes of substituents (e.g., chloro vs. methoxy groups).
- Enzyme kinetics : Assess competitive/non-competitive inhibition mechanisms.
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?
- Methodology : Leverage:
- QSAR models : Correlate logP (calculated from C21H25NO3) with membrane permeability.
- Molecular dynamics simulations : Predict blood-brain barrier penetration.
- ADMET predictors : Evaluate metabolic sites (e.g., oxime hydrolysis).
Q. Why do palladium catalysts outperform copper in certain spiroannulation reactions of this compound?
- Methodology : Pd’s superior performance stems from:
- Oxidative addition efficiency : Pd(0) to Pd(II) transitions stabilize intermediates ( ).
- Transmetallation compatibility : Pd tolerates diverse ligands (e.g., phosphines).
- Comparative kinetic profiling : Monitor reaction progress under Pd vs. Cu catalysis.
Q. What synthetic modifications to the oxime moiety could enhance biological activity while maintaining stability?
- Methodology : Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
